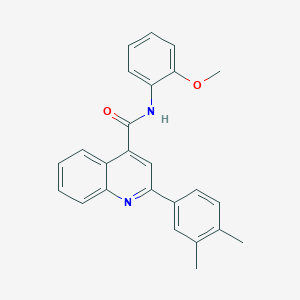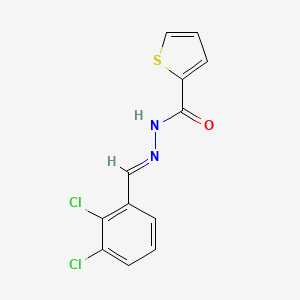![molecular formula C28H21N3O4S B11661348 (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)
(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona es un compuesto orgánico complejo conocido por sus características estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto pertenece a la clase de las tiazolidinonas, caracterizadas por un anillo de tiazolidina fusionado con otros grupos funcionales, lo que le confiere propiedades químicas y biológicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de bencilamina con un aldehído adecuado para formar un intermedio de imina. Este intermedio reacciona entonces con un derivado de tiazolidinona en condiciones específicas para producir el producto final. Las condiciones de reacción suelen requerir temperaturas controladas, disolventes específicos y catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto incluye el uso de reactores industriales, sistemas automatizados para el control preciso de los parámetros de reacción y técnicas de purificación como la cristalización o la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que conduce a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando lugar a formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, donde los grupos funcionales se sustituyen por otros en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se realiza en disolventes acuosos u orgánicos a temperaturas controladas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; normalmente se lleva a cabo en atmósferas inertes para evitar reacciones secundarias no deseadas.
Sustitución: Diversos nucleófilos o electrófilos; las reacciones suelen requerir catalizadores o disolventes específicos para que se produzcan de forma eficiente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción podría producir derivados de amina. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, (2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona se estudia por su reactividad y su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite explorar nuevas vías sintéticas y desarrollar nuevos compuestos.
Biología
Biológicamente, este compuesto puede exhibir interesantes interacciones con moléculas biológicas, lo que lo convierte en un candidato para estudios en bioquímica y biología molecular. Sus interacciones con enzimas, proteínas y otras biomoléculas pueden proporcionar información sobre sus posibles actividades biológicas.
Medicina
En medicina, las características estructurales del compuesto sugieren posibles propiedades farmacológicas. La investigación puede centrarse en su actividad contra enfermedades específicas, su mecanismo de acción y su potencial como agente terapéutico. Los estudios podrían incluir sus efectos sobre las vías celulares, su perfil de toxicidad y su eficacia en modelos preclínicos.
Industria
Industrialmente, (2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona puede encontrar aplicaciones en el desarrollo de nuevos materiales, catalizadores o como intermediarios en la síntesis de otros compuestos valiosos. Sus propiedades únicas pueden aprovecharse para crear productos con características específicas deseadas.
Mecanismo De Acción
El mecanismo por el cual (2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona ejerce sus efectos implica interacciones con dianas moleculares como enzimas, receptores u otras proteínas. Estas interacciones pueden modular las vías biológicas, dando lugar a respuestas celulares específicas. El mecanismo exacto dependería del contexto de su aplicación, ya sea en un sistema biológico o en un proceso químico.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con una estructura anular de tiazolidina similar, pero con diferentes sustituyentes.
Derivados de bencilideno: Compuestos con grupos bencilideno unidos a diversas estructuras centrales.
Nitrofenilfuranos: Compuestos que contienen moieties de nitrofenil y furano.
Singularidad
Lo que distingue a (2E,5Z)-3-bencil-2-(bencilimino)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1,3-tiazolidin-4-ona es su combinación de grupos funcionales, que le confiere propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C28H21N3O4S |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-2-benzylimino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21N3O4S/c32-27-26(17-24-15-16-25(35-24)22-11-13-23(14-12-22)31(33)34)36-28(29-18-20-7-3-1-4-8-20)30(27)19-21-9-5-2-6-10-21/h1-17H,18-19H2/b26-17-,29-28? |
Clave InChI |
JHLHHDQLSRDRPZ-AEALBBRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2)CC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B11661265.png)
![Propyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661268.png)
![phenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11661271.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)
![4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11661285.png)
![Ethyl 6-ethyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661287.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11661295.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11661301.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
![N'-[(Z)-(2,3-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11661314.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661315.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)

